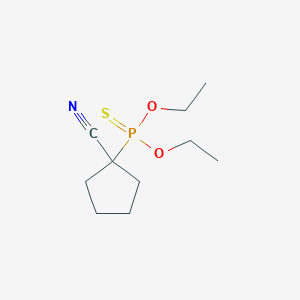
O,O-diethyl (1-cyanocyclopentyl)phosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-diethyl (1-cyanocyclopentyl)phosphonothioate, commonly known as cyclosarin, is a chemical compound that belongs to the class of organophosphorus compounds. It is a highly toxic nerve agent that has been used as a chemical warfare agent. The chemical structure of cyclosarin is similar to that of sarin, another deadly nerve agent. Cyclosarin has been classified as a Schedule 1 substance under the Chemical Weapons Convention.
Mechanism of Action
Cyclosarin, like other nerve agents, acts by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which results in overstimulation of the nervous system. The overstimulation of the nervous system leads to a range of symptoms, including convulsions, respiratory failure, and ultimately death.
Biochemical and Physiological Effects:
Cyclosarin has a range of biochemical and physiological effects on the body. It causes inhibition of acetylcholinesterase activity, leading to an accumulation of acetylcholine in the synaptic cleft. This results in overstimulation of the nervous system, leading to symptoms such as convulsions, respiratory failure, and ultimately death. Cyclosarin also affects the cardiovascular system, causing changes in heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
Cyclosarin has been used extensively in laboratory experiments to study the mechanism of action of nerve agents. It has the advantage of being a highly toxic compound, which allows for the study of the effects of nerve agents on living organisms. However, the use of cyclosarin in laboratory experiments is limited due to its highly toxic nature and the need for strict safety precautions.
Future Directions
There are several future directions for research on cyclosarin. One area of research is the development of more effective antidotes and protective measures against nerve agents. Another area of research is the study of the long-term effects of exposure to nerve agents on living organisms. Additionally, there is a need for research on the environmental impact of nerve agents and their potential use in acts of terrorism.
Synthesis Methods
The synthesis of cyclosarin involves the reaction of cyclopentadiene with chloroacetyl chloride to form cyclopentenyl chloroacetate, which is then reacted with diethyl phosphite to form O,O-diethyl cyclopentenyl phosphonate. The final step involves the reaction of O,O-diethyl cyclopentenyl phosphonate with sulfur to form O,O-diethyl (1-cyanocyclopentyl)phosphonothioate.
Scientific Research Applications
Cyclosarin has been extensively studied for its toxic effects on living organisms. It has been used as a model compound to study the mechanism of action of nerve agents. The study of cyclosarin has helped in the development of antidotes and protective measures against nerve agents.
properties
IUPAC Name |
1-diethoxyphosphinothioylcyclopentane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18NO2PS/c1-3-12-14(15,13-4-2)10(9-11)7-5-6-8-10/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDNUOYUXJFYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(C1(CCCC1)C#N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18NO2PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(5-chloro-2-thienyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5720888.png)
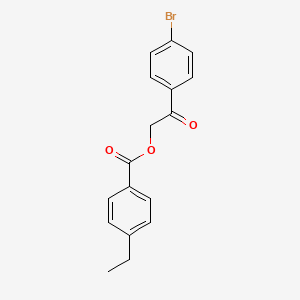


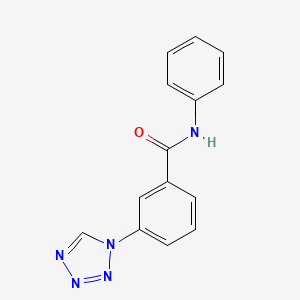
![{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5720920.png)
![N-[2-(3-chlorophenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5720921.png)
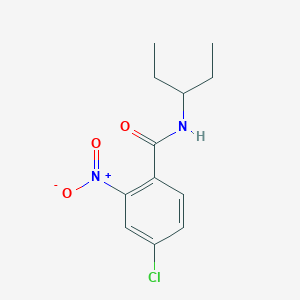

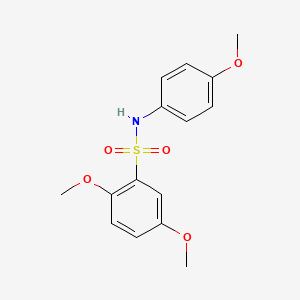
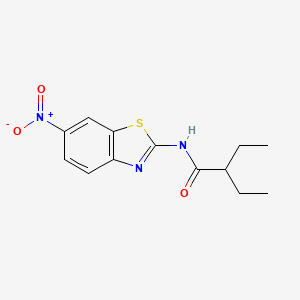
![2-chloro-4-methyl-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5720970.png)

![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5720979.png)